An In-depth Technical Guide to 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 732294-41-6)
An In-depth Technical Guide to 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 732294-41-6)
Abstract
This technical guide provides a comprehensive overview of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, a key chemical intermediate in the synthesis of advanced pharmaceutical and veterinary compounds. The document elucidates its chemical identity, physicochemical properties, and its critical role in synthetic organic chemistry. A detailed, field-proven synthetic protocol is presented, grounded in established chemical principles of N-protection, amide bond formation, and subsequent deprotection strategies. The guide further explores the rationale behind experimental choices, discusses expected analytical characterization, and provides insights into its handling and safety. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of complex chemical entities.
Introduction and Strategic Importance
2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, herein referred to as Compound 1 , is a non-commercially available, high-purity chemical intermediate. Its strategic importance lies in its function as a protected glycine derivative, primed for incorporation into larger, more complex molecules. The presence of the trifluoroethyl amide moiety is of particular interest in medicinal chemistry, as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Notably, Compound 1 is a crucial precursor in the synthesis of Fluralaner, a potent, broad-spectrum ectoparasiticide used in veterinary medicine.[1] The synthesis of Fluralaner involves the coupling of 2-amino-N-(2,2,2-trifluoroethyl)acetamide with a substituted benzoic acid derivative.[2][3] Compound 1 serves as the immediate, phthalimide-protected precursor to this essential amine, highlighting its industrial relevance.[4]
Physicochemical Properties
A summary of the key physicochemical properties of Compound 1 is presented in Table 1. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 732294-41-6 | [5] |
| Molecular Formula | C₁₂H₉F₃N₂O₃ | [5][6] |
| Molecular Weight | 286.21 g/mol | [5][6] |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | [6] |
| Appearance | Solid (predicted) | [7] |
| Purity | Typically >98% for research-grade material | [7] |
| SMILES | O=C(NCC(F)(F)F)CN(C(C1=C2C=CC=C1)=O)C2=O | [8] |
Synthetic Pathway and Rationale
The synthesis of Compound 1 is a multi-step process that leverages well-established principles of organic chemistry. The overall strategy involves the protection of the amino group of glycine, followed by the formation of an amide bond with 2,2,2-trifluoroethylamine.
Caption: Synthetic pathway to Compound 1 and its subsequent deprotection.
Step 1: N-Protection of Glycine
The initial step involves the protection of the primary amine of glycine using phthalic anhydride. The phthalimide group is a robust and widely used protecting group for amines due to its stability under a broad range of reaction conditions.[9] This protection is crucial to prevent self-condensation of glycine and to ensure selective reaction at the carboxylic acid terminus in the subsequent step. The reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization and dehydration to form the stable N-phthaloylglycine.[10]
Step 2: Amide Bond Formation
The formation of the amide bond between N-phthaloylglycine and 2,2,2-trifluoroethylamine is the core reaction in the synthesis of Compound 1 . This transformation typically requires the activation of the carboxylic acid of N-phthaloylglycine. Common methods for this activation include conversion to an acid chloride or the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[11][12] These coupling reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine to form the desired amide bond under mild conditions.
Step 3: Deprotection for Downstream Applications
For its application in the synthesis of Fluralaner, the phthalimide group of Compound 1 must be removed to yield the free primary amine, 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The most common and effective method for phthalimide deprotection is hydrazinolysis, often referred to as the Ing-Manske procedure.[9][13] This method involves reacting the phthalimide with hydrazine hydrate, which leads to the formation of a stable phthalhydrazide precipitate and the desired free amine.[14] Milder, non-hydrazinolytic methods, such as reduction with sodium borohydride followed by acid-catalyzed lactonization, have also been developed to avoid the use of hydrazine.[15][16]
Experimental Protocol: Synthesis of Compound 1
The following is a representative, self-validating protocol for the synthesis of Compound 1 , based on established methodologies for N-phthaloylglycine synthesis and amide coupling.[10][11]
Materials and Equipment:
-
Glycine
-
Phthalic anhydride
-
Toluene
-
Triethylamine (Et₃N)
-
N-Phthaloylglycine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
2,2,2-Trifluoroethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator, and filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Part A: Synthesis of N-Phthaloylglycine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalic anhydride (1.0 eq.), glycine (1.0 eq.), and toluene.
-
Add triethylamine (1.0 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 24-30 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Triturate the resulting solid with n-hexane and diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from ethanol to yield pure N-phthaloylglycine.
Part B: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (Compound 1)
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-phthaloylglycine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous THF to the cooled mixture.
-
Stir the reaction at 0-5 °C for 1 hour, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
Add 2,2,2-trifluoroethylamine (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Compound 1 .
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Caption: Experimental workflow for the synthesis of Compound 1 (Part B).
Analytical Characterization (Expected)
While specific, publicly available analytical data for Compound 1 is limited, its structure allows for the prediction of key spectral features.
-
¹H NMR: Expected signals would include a singlet for the methylene protons adjacent to the phthalimide group, a multiplet for the methylene protons of the trifluoroethyl group (coupled to both the fluorine atoms and the amide proton), a triplet for the amide proton, and multiplets in the aromatic region corresponding to the protons of the phthalimide ring.
-
¹³C NMR: Key signals would include those for the carbonyl carbons of the phthalimide and amide groups, the methylene carbons, and the aromatic carbons. The carbon of the trifluoroethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the amide, C=O stretches of the imide and amide, and C-F stretches.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 286. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phthalimide ring.
Safety and Handling
As with any research chemical, Compound 1 should be handled with appropriate care. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[5] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 732294-41-6) is a strategically important intermediate in synthetic organic and medicinal chemistry, most notably in the production of the veterinary ectoparasiticide, Fluralaner. Its synthesis, while not trivial, relies on robust and well-understood chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and handling, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws]. (n.d.). Retrieved January 3, 2026, from [Link]
-
An exceptionally mild deprotection of phthalimides - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]
-
General procedure for the deprotection of the phthalimide - Supporting Information. (n.d.). Retrieved January 3, 2026, from [Link]
-
Securing Animal Health: The Strategic Value of Fluralaner Intermediates. (n.d.). Retrieved January 3, 2026, from [Link]
-
DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL- ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIA - Farmacia Journal. (n.d.). Retrieved January 3, 2026, from [Link]
-
China Fluralaner Intermediates,Buy Fluralaner Intermediates Online -china-sinoway.com. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and alkylation of amide obtained by N-Phthaloylglycine and himic acid hydrazide. (2016, March 17). Retrieved January 3, 2026, from [Link]
- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (n.d.).
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
-
Fluralaner intermediate cas 1164268-79-4 - Taizhou Crene Biotechnology Co., Ltd. (n.d.). Retrieved January 3, 2026, from [Link]
- Process for preparing fluralaner. (n.d.).
-
2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
- Method for preparing fluralaner. (2025, July 3).
-
2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | Crispr Update. (n.d.). Retrieved January 3, 2026, from [Link]
- Process for purification of fluralaner. (n.d.).
- Parasiticidal oral veterinary compositions comprising systemically-acting active agents, methods and uses thereof. (n.d.).
-
Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation - Der Pharma Chemica. (n.d.). Retrieved January 3, 2026, from [Link]
-
Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation | Abstract - Der Pharma Chemica. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides - Der Pharma Chemica. (n.d.). Retrieved January 3, 2026, from [Link]
-
SAFETY DATA SHEET - Castrol PDS & SDS. (2025, February 3). Retrieved January 3, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | C12H9F3N2O3 | CID 2417420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)aceta… [cymitquimica.com]
- 8. 732294-41-6|2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
